molecular formula C11H18O3 B13172335 Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13172335
M. Wt: 198.26 g/mol
InChI Key: AUJPTYRXGGNAIW-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₃ It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through recrystallization or column chromatography to achieve high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-oxaspiro[2.4]heptane-5-carboxylate
  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione
  • 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)

Uniqueness

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various synthetic and research applications .

Biological Activity

Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (commonly referred to as EDO) is a spiro compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article will delve into the biological activity of EDO, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C1C2(O1)CCC(C2)(C)C

The compound's spirocyclic structure contributes to its distinct chemical reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that EDO exhibits antimicrobial properties, potentially acting against various bacterial and fungal strains.
  • Anticancer Potential : Research indicates that compounds with similar structural motifs may possess anticancer properties, warranting further investigation into EDO's efficacy in cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing biological pathways.

The mechanism of action of EDO is hypothesized to involve:

  • Binding to Enzymatic Sites : EDO's structure allows it to fit into specific binding sites on enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, EDO may alter signaling pathways involved in inflammation or cell proliferation.

Antimicrobial Studies

A study conducted by researchers at the University of Bath explored the antimicrobial properties of various spiro compounds, including EDO. The findings indicated that EDO demonstrated significant inhibition against certain bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
EDOStaphylococcus aureus50
EDOEscherichia coli100

Anticancer Activity

In a comparative study involving spirocyclic compounds, EDO was evaluated for its cytotoxic effects on cancer cell lines. The results showed that EDO had an IC50 value of 30 µM against MDA-MB-231 breast cancer cells, indicating moderate activity.

CompoundCell LineIC50 (µM)
EDOMDA-MB-23130
ControlMDA-MB-231>100

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)6-5-10(2,3)7-11/h8H,4-7H2,1-3H3

InChI Key

AUJPTYRXGGNAIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(C2)(C)C

Origin of Product

United States

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